molecular formula C13H27NO B13285836 2-[(4-Propylcyclohexyl)amino]butan-1-ol

2-[(4-Propylcyclohexyl)amino]butan-1-ol

Cat. No.: B13285836
M. Wt: 213.36 g/mol
InChI Key: QBHGHQSISBEZAF-UHFFFAOYSA-N
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Description

2-[(4-Propylcyclohexyl)amino]butan-1-ol is an organic compound with the molecular formula C13H27NO It is a derivative of butanol and cyclohexylamine, characterized by the presence of a propyl group attached to the cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Propylcyclohexyl)amino]butan-1-ol typically involves the reaction of 4-propylcyclohexylamine with butanal. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 4-Propylcyclohexylamine and butanal.

    Catalyst: A suitable catalyst such as a Lewis acid.

    Reaction Conditions: The reaction is typically conducted at elevated temperatures and may require an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Propylcyclohexyl)amino]butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-[(4-Propylcyclohexyl)amino]butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Propylcyclohexyl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Methylcyclohexyl)amino]butan-1-ol: Similar structure but with a methyl group instead of a propyl group.

    2-[(4-Ethylcyclohexyl)amino]butan-1-ol: Similar structure but with an ethyl group instead of a propyl group.

    2-[(4-Isopropylcyclohexyl)amino]butan-1-ol: Similar structure but with an isopropyl group instead of a propyl group.

Uniqueness

2-[(4-Propylcyclohexyl)amino]butan-1-ol is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall properties.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

2-[(4-propylcyclohexyl)amino]butan-1-ol

InChI

InChI=1S/C13H27NO/c1-3-5-11-6-8-13(9-7-11)14-12(4-2)10-15/h11-15H,3-10H2,1-2H3

InChI Key

QBHGHQSISBEZAF-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)NC(CC)CO

Origin of Product

United States

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